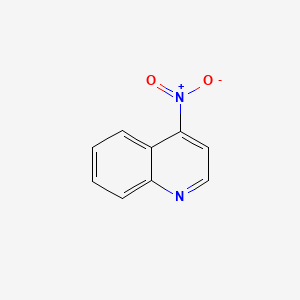

4-Nitroquinoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVSFHWMXABGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190849 | |

| Record name | Quinoline, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3741-15-9 | |

| Record name | 4-Nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Carcinogenicity and Mutagenicity of 4-Nitroquinoline 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitroquinoline 1-oxide (4-NQO) is a potent synthetic carcinogen and mutagen widely utilized in experimental oncology to model various aspects of cancer development, particularly oral squamous cell carcinoma. Its genotoxic effects are contingent upon its metabolic activation to a reactive intermediate that forms stable adducts with DNA, primarily with purine (B94841) bases. This guide provides a comprehensive overview of the mechanisms of 4-NQO-induced carcinogenicity and mutagenicity, detailed experimental protocols for its study, and quantitative data from key research findings. The intricate signaling pathways perturbed by 4-NQO are also elucidated through detailed diagrams.

Mechanism of Action: From Metabolic Activation to DNA Damage

The carcinogenic and mutagenic properties of 4-NQO are not inherent to the parent molecule but are a consequence of its metabolic transformation. This process is initiated by the enzymatic reduction of its nitro group, leading to the formation of the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[1] Subsequent activation of 4-HAQO results in a highly reactive electrophile that covalently binds to DNA, forming bulky adducts.[2][3]

These DNA adducts are the primary lesions responsible for the mutagenic and carcinogenic effects of 4-NQO. The major adducts formed are with guanine (B1146940) and adenine (B156593) residues.[1][4] Specifically, three main adducts have been identified: N-(deoxyguanosin-8-yl)-4AQO, 3-(deoxyguanosin-N2-yl)-4AQO, and 3-(deoxyadenosin-N6-yl)-4AQO.[1] These adducts distort the DNA helix and interfere with DNA replication and transcription, leading to mutations if not repaired.[5] The cellular response to this damage involves the activation of DNA repair pathways, primarily Nucleotide Excision Repair (NER), which recognizes and removes bulky lesions.[5][6]

In addition to direct DNA adduction, 4-NQO is known to induce oxidative stress through the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[7] This oxidative stress can lead to further DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage, and single-strand breaks.[8][9]

References

- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of the Mutagenic Spectrum of this compound 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 1-oxide - Wikipedia [en.wikipedia.org]

- 6. The repair of identified large DNA adducts induced by this compound-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. intjmorphol.com [intjmorphol.com]

4-NQO Induced DNA Damage Pathways: A Technical Guide for Researchers

Abstract

4-Nitroquinoline 1-oxide (4-NQO) is a potent carcinogenic and mutagenic compound widely utilized in cancer research to model the DNA-damaging effects of ultraviolet (UV) radiation and other carcinogens.[1] Its ability to induce a spectrum of DNA lesions, including bulky adducts and oxidative damage, triggers a complex network of cellular responses, making it an invaluable tool for studying DNA damage and repair pathways. This technical guide provides an in-depth overview of the core signaling cascades initiated by 4-NQO-induced DNA damage, detailed experimental protocols for their investigation, and quantitative data to support experimental design. The information is tailored for researchers, scientists, and drug development professionals working in the fields of oncology, toxicology, and molecular biology.

Introduction to 4-NQO and its Mechanism of DNA Damage

This compound 1-oxide is a quinoline (B57606) derivative that, upon metabolic activation, mimics the biological effects of UV light.[1] Its carcinogenicity stems from its conversion to the proximate metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which covalently binds to DNA, forming stable quinolone monoadducts.[1] These adducts primarily form at guanine (B1146940) and adenine (B156593) residues.[2][3][4]

Furthermore, the metabolism of 4-NQO generates reactive oxygen species (ROS), leading to oxidative DNA damage, most notably the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[1][5] This oxidative damage, coupled with the bulky adducts, can cause DNA strand breaks and block DNA replication and transcription, ultimately leading to mutations, chromosomal aberrations, and cell death if not properly repaired.[6][7]

Core Signaling Pathways in Response to 4-NQO Damage

The cellular response to 4-NQO-induced DNA damage is multifaceted, involving a coordinated network of signaling pathways designed to detect the damage, arrest the cell cycle to allow for repair, and initiate apoptosis or senescence if the damage is irreparable.

DNA Damage Recognition and Repair: Nucleotide Excision Repair (NER)

The primary mechanism for repairing the bulky DNA adducts generated by 4-NQO is the Nucleotide Excision Repair (NER) pathway.[1][8] This intricate process involves the recognition of the helical distortion caused by the adduct, excision of the damaged DNA segment, and synthesis of a new, error-free strand.

ATM/ATR Signaling Cascade

The presence of DNA damage, including single-strand breaks (SSBs) and double-strand breaks (DSBs) that can arise from stalled replication forks at the site of 4-NQO adducts, activates the master kinases Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[9][10][11]

-

ATR is primarily activated by single-stranded DNA (ssDNA) regions, which can be exposed during the processing of bulky adducts or at stalled replication forks.[12]

-

ATM is mainly activated by double-strand breaks.[9]

Activation of ATM and ATR initiates a phosphorylation cascade that targets downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[13][14]

The p53-Mediated Response

The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR signaling pathway.[6][15] Upon phosphorylation by Chk1 and Chk2, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in:

-

Cell Cycle Arrest: p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which leads to cell cycle arrest, primarily at the G2/M checkpoint, providing time for DNA repair.[16]

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can trigger apoptosis (programmed cell death) by upregulating pro-apoptotic genes like Bax.[6][9]

-

DNA Repair: p53 can also directly participate in DNA repair processes.[2]

Cellular Outcomes of 4-NQO Induced DNA Damage

The ultimate fate of a cell exposed to 4-NQO depends on the extent of the DNA damage and the proficiency of its DNA damage response pathways.

-

Successful Repair: If the damage is efficiently repaired by NER and other pathways, the cell can resume normal proliferation.

-

Cell Cycle Arrest: The activation of checkpoints provides a temporary halt in the cell cycle to allow for DNA repair.[2][17]

-

Apoptosis: Extensive, irreparable damage triggers programmed cell death to eliminate potentially cancerous cells.[6][9]

-

Senescence: In some cases, cells may enter a state of permanent cell cycle arrest known as senescence, which can also prevent the proliferation of damaged cells.[18][19]

-

Carcinogenesis: If the DNA damage is not properly repaired and the cell escapes apoptosis or senescence, the resulting mutations can lead to uncontrolled cell growth and the development of cancer. 4-NQO is a well-established carcinogen used to induce oral squamous cell carcinoma in animal models.[9][20]

Quantitative Data on 4-NQO Induced Effects

The following tables summarize quantitative data from various studies on the effects of 4-NQO.

Table 1: Dose-Dependent Induction of DNA Damage by 4-NQO

| Cell Line | 4-NQO Concentration | Endpoint | Result | Reference |

| Human TK6 | 0.016 - 1 µg/mL | DNA Strand Breaks (% Tail DNA in Comet Assay) | Dose-dependent increase, max at 0.5 µg/mL (74.0% ± 11.1%) after 2h | [1] |

| Human TK6 | 0.04 - 0.06 µg/mL | DNA Damage (Comet Assay) | Significant increase at 0.04 and 0.06 µg/mL after 3h | [2] |

| Jurkat T cells | 0.5 - 4 µM | γH2AX Expression | Modest increase across all concentrations after 48h | [5][6] |

| Daudi B cells | 0.5 - 4 µM | γH2AX Expression | Significant, several-fold increase across all concentrations after 48h | [5][6] |

Table 2: 4-NQO Induced Cell Viability and Apoptosis

| Cell Line | 4-NQO Concentration | Endpoint | Result | Reference |

| Jurkat T cells | 2 - 10 µM | Cell Viability (MTS Assay) | Dose-dependent decrease | [5][9] |

| Daudi B cells | 2 - 10 µM | Cell Viability (MTS Assay) | More pronounced dose-dependent decrease compared to Jurkat cells | [5][9] |

| Jurkat T cells | 0.5 - 5 µM | Apoptosis (Annexin V/PI) | Dose-dependent increase in apoptotic cells after 48h | [5] |

| Daudi B cells | 0.5 - 5 µM | Apoptosis (Annexin V/PI) | Higher level of cell death compared to Jurkat cells at all concentrations | [5] |

Table 3: 4-NQO Induced Mutagenesis

| Organism | Mutation Type | Frequency | Reference |

| Aspergillus nidulans | Guanine substitutions | 95.12% of total mutations | [21] |

| Aspergillus nidulans | Adenine substitutions | 4.88% of total mutations | [21] |

| Human TK6 | C > A transversions | 4.2-fold increase at the highest concentration | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study 4-NQO-induced DNA damage.

Comet Assay for DNA Strand Break Detection

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of 4-NQO for the specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with ice-cold PBS.

-

Embedding in Agarose: Mix a small volume of cell suspension with molten low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify on ice.

-

Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply a voltage to the electrophoresis tank. The negatively charged DNA will migrate towards the anode. Fragmented DNA will migrate faster, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green I or propidium (B1200493) iodide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software (e.g., by measuring the percentage of DNA in the tail).

Western Blot for DNA Damage Response Proteins (γH2AX and p53)

Western blotting is used to detect and quantify specific proteins in a cell lysate.

Protocol:

-

Cell Lysis: After 4-NQO treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-γH2AX or anti-phospho-p53).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay by Annexin V/Propidium Iodide Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with 4-NQO as required.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described previously.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C for several weeks.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and ensure that only DNA is stained.

-

Propidium Iodide Staining: Add propidium iodide solution to the cells.

-

Incubation: Incubate at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

4-NQO is a powerful tool for investigating the intricate cellular responses to DNA damage. Understanding the signaling pathways activated by 4-NQO, from DNA adduct formation and the induction of oxidative stress to the activation of NER, ATM/ATR, and p53 pathways, is crucial for elucidating the mechanisms of carcinogenesis and for the development of novel anti-cancer therapies. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute robust studies in this important area of research. By employing these methods, scientists can further unravel the complexities of the DNA damage response and contribute to the advancement of cancer biology and drug discovery.

References

- 1. Quantification of DNA Lesions Induced by 4‑(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of 4-aminobiphenyl-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The repair of identified large DNA adducts induced by this compound-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Nontargeted Analysis of DNA Adducts by Mass-Tag MS: Reaction of p-Benzoquinone with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI Cell Cycle Analysis Protocol [icms.qmul.ac.uk]

- 8. Chemoprevention of 4NQO-Induced Mouse Tongue Carcinogenesis by AKT Inhibitor through the MMP-9/RhoC Signaling Pathway and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle | PLOS One [journals.plos.org]

- 11. Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]

- 14. Cooperative functions of Chk1 and Chk2 reduce tumour susceptibility in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Carcinogen this compound Oxide (4-NQO) Induces Oncostatin-M (OSM) in Esophageal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | this compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 21. Characterization of the Mutagenic Spectrum of this compound 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitroquinoline 1-oxide (4-NQO): An In-depth Technical Guide for Carcinogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroquinoline 1-oxide (4-NQO) is a potent quinoline (B57606) derivative widely utilized as a research carcinogen to induce tumor formation in animal models.[1] Its significance in cancer research lies in its ability to mimic the molecular and cellular changes observed in human cancers, particularly oral squamous cell carcinoma (OSCC).[2][3][4] As a water-soluble compound, 4-NQO is readily administered to laboratory animals, typically in their drinking water, providing a reliable and reproducible model for studying the multi-step process of carcinogenesis, from initiation and promotion to tumor progression.[2][5] This guide provides a comprehensive overview of 4-NQO's mechanism of action, experimental protocols for its use, and its impact on cellular signaling pathways.

Mechanism of Action

The carcinogenic effects of 4-NQO are not direct but are mediated through its metabolic activation and subsequent interaction with cellular macromolecules. The process involves several key steps:

-

Metabolic Activation: 4-NQO is metabolically reduced in cells to its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[6][7] This conversion is catalyzed by cellular enzymes such as DT-diaphorase.[7][8] 4-HAQO is a highly reactive electrophile.

-

DNA Adduct Formation: The ultimate carcinogenic metabolite of 4-NQO, seryl-4HAQO, covalently binds to DNA, forming stable quinoline monoadducts.[1][6] These adducts primarily form at the N2 and C8 positions of guanine (B1146940) and the N6 position of adenine.[5][9][10][11] These bulky DNA lesions distort the DNA helix and interfere with normal cellular processes like replication and transcription.[1]

-

Induction of Oxidative Stress: 4-NQO is a powerful inducer of intracellular oxidative stress.[12][13] Its metabolism generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[6][14][15] This oxidative stress contributes to DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a mutagenic lesion that can lead to G:C to T:A transversion mutations.[1][5][6]

-

DNA Repair and Mutagenesis: The DNA adducts and oxidative damage induced by 4-NQO are recognized and repaired by cellular DNA repair mechanisms, primarily nucleotide excision repair (NER).[1][10][16] However, if the repair is incomplete or erroneous, it can lead to mutations. The persistence of unrepaired DNA lesions can result in genomic instability, a hallmark of cancer.[16]

-

Alterations in Cellular Signaling: 4-NQO-induced DNA damage and oxidative stress trigger various cellular signaling pathways involved in cell cycle control, apoptosis, and inflammation. For instance, it can lead to the activation of the Nrf2 pathway, a key regulator of the antioxidant response, and the AKT signaling pathway, which is involved in cell survival and proliferation.[17][18] 4-NQO has also been shown to trap topoisomerase I cleavage complexes, further contributing to DNA damage.[19][20]

Experimental Protocols

The 4-NQO-induced carcinogenesis model is a cornerstone for studying oral cancer and for the preclinical evaluation of chemopreventive and therapeutic agents.

In Vivo Oral Carcinogenesis in Rodents

This protocol describes the induction of oral squamous cell carcinoma in mice or rats using 4-NQO administered in drinking water. This method is widely used due to its simplicity and the resulting tumors' histological and molecular resemblance to human OSCC.[2][5][9]

Materials:

-

This compound 1-oxide (CAS No. 56-57-5)

-

Propylene (B89431) glycol

-

Drinking water

-

Animal cages and bedding

-

Appropriate rodent strain (e.g., C57BL/6J mice, Wistar rats)[9][21]

Procedure:

-

Preparation of 4-NQO Solution: Dissolve 4-NQO in propylene glycol to create a stock solution. This stock solution is then diluted in the drinking water to the desired final concentration. Common concentrations range from 25 ppm to 100 µg/mL.[9][21][22][23] The solution should be prepared fresh weekly and protected from light.

-

Animal Acclimatization: House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the start of the experiment. Provide them with standard chow and water ad libitum.

-

Carcinogen Administration: Replace the regular drinking water with the 4-NQO-containing water. The duration of administration typically ranges from 8 to 24 weeks.[5][9][22]

-

Monitoring: Monitor the animals' general health, body weight, and water consumption weekly.[5][21] Clinically inspect the oral cavity for the appearance of lesions.

-

Termination and Tissue Collection: At the end of the experimental period, euthanize the animals according to approved protocols. Dissect the tongue and other oral tissues for histopathological analysis, molecular studies, and other downstream applications.[9]

In Vitro Transformation of Oral Keratinocytes

This protocol outlines the transformation of normal oral keratinocytes in cell culture using 4-NQO, providing a model to study the cellular and molecular events of carcinogenesis at a more controlled level.[24]

Materials:

-

Normal oral keratinocyte cell line (e.g., HaCaT)[9]

-

Cell culture medium and supplements

-

This compound 1-oxide

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture the normal oral keratinocytes in the appropriate medium until they reach a desired confluency.

-

4-NQO Treatment: Treat the cells with varying concentrations of 4-NQO (e.g., 1.3 µM to 2.6 µM) for a specific duration (e.g., 24 hours).[9]

-

Recovery and Subculture: After treatment, remove the 4-NQO-containing medium, wash the cells, and add fresh medium. Subculture the cells as they become confluent.

-

Assessment of Transformation: Monitor the cells for morphological changes, increased proliferation rate, and loss of contact inhibition. Further assays can be performed to assess anchorage-independent growth (soft agar (B569324) assay) and tumorigenicity (injection into immunodeficient mice).[24]

Quantitative Data

The following tables summarize quantitative data from various studies on 4-NQO-induced carcinogenesis.

Table 1: Dose-Response of 4-NQO in Rat Oral Carcinogenesis [25]

| Number of 4NQO Applications (255 nmol each) | 50% Cancer Rate (months) | Tumor Rate at 30 months (%) |

| 18 | 11 | - |

| 12 | 12 | - |

| 6 | 23 | - |

| 2 | - | 25 |

Table 2: In Vitro Effects of 4-NQO on Cell Lines

| Cell Line | 4-NQO Concentration | Effect | Reference |

| Jurkat and Daudi cells | 2-5 µM | Increased cell death, more pronounced in Daudi cells | [5] |

| Normal keratinocytes | 1.3 µM | Induction of dysplastic transformation | [9] |

| Normal keratinocytes | 2.6 µM | Induction of malignant transformation | [9] |

| TK6 cells | 0.01 and 0.02 µg/ml | Significant increases in HPRT gene mutation | [26] |

Signaling Pathways and Visualizations

4-NQO-induced carcinogenesis involves the deregulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected.

Caption: Metabolic activation of 4-NQO and subsequent DNA damage pathways.

Caption: 4-NQO-induced activation of the Nrf2 antioxidant response pathway.

Caption: Involvement of the AKT signaling pathway in 4-NQO-induced carcinogenesis.

Conclusion

This compound 1-oxide is an invaluable tool in experimental oncology, providing a robust and relevant model for investigating the mechanisms of carcinogenesis and for the development of novel cancer therapies and prevention strategies. A thorough understanding of its mode of action, coupled with standardized experimental protocols, is crucial for obtaining reliable and translatable research findings. This guide serves as a foundational resource for researchers embarking on studies utilizing this potent research carcinogen.

References

- 1. This compound 1-oxide - Wikipedia [en.wikipedia.org]

- 2. intjmorphol.com [intjmorphol.com]

- 3. 4NQO induced carcinogenesis: A mouse model for oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. This compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Caffeine inhibition of the metabolic activation of a carcinogen, this compound-1-oxide, in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism of this compound-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of this compound-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. The repair of identified large DNA adducts induced by this compound-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent intracellular oxidative stress exerted by the carcinogen this compound-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Excision-repair of 4-nitroquinolin-1-oxide damage responsible for killing, mutation, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemoprevention of oxidative stress-associated oral carcinogenesis by sulforaphane depends on NRF2 and the isothiocyanate moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemoprevention of 4NQO-Induced Mouse Tongue Carcinogenesis by AKT Inhibitor through the MMP-9/RhoC Signaling Pathway and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. This compound-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by this compound-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A method for scoring this compound 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Transformation of oral keratinocytes in vitro by this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dose-response relationship in complete oral 4NQO-carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

Understanding 4-NQO DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms underlying 4-nitroquinoline 1-oxide (4-NQO) induced DNA adduct formation, a critical area of study in carcinogenesis, DNA repair, and the development of novel therapeutics. This document details the metabolic activation of 4-NQO, the types of DNA adducts formed, the cellular responses to this damage, and the experimental protocols used for their detection and quantification.

Introduction to this compound 1-Oxide (4-NQO)

This compound 1-oxide is a potent synthetic carcinogen and mutagen that has been extensively used in experimental models to study the molecular mechanisms of cancer development, particularly oral squamous cell carcinoma.[1][2][3] Its genotoxicity stems from its ability to form covalent adducts with DNA, leading to mutations and genomic instability.[4][5] 4-NQO is a valuable tool for researchers due to its capacity to mimic the effects of other carcinogens and to induce a predictable series of histopathological changes that mirror human carcinogenesis.[1][6]

Metabolic Activation and DNA Adduct Formation

The carcinogenic effects of 4-NQO are not direct but are mediated through its metabolic activation.[4][7] In the cell, 4-NQO undergoes a series of enzymatic reductions to form reactive intermediates that can covalently bind to DNA.

The primary pathway involves the reduction of the nitro group of 4-NQO to form 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a proximate carcinogen.[4][5][8] This conversion is catalyzed by cytosolic reductases, such as DT-diaphorase.[8] 4-HAQO is then further activated, often through acetylation by seryl-tRNA synthetase, to form a highly reactive electrophile, 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO).[7][9][10] This ultimate carcinogen readily reacts with nucleophilic sites on DNA bases, primarily purines, to form stable DNA adducts.[4][7][10]

Caption: Metabolic activation pathway of 4-NQO leading to DNA adduct formation.

The major DNA adducts formed by 4-NQO are with guanine (B1146940) and, to a lesser extent, adenine.[4][11][12] These adducts are bulky lesions that distort the DNA helix and can interfere with DNA replication and transcription.[5]

Quantitative Data on 4-NQO DNA Adducts

The formation of different 4-NQO DNA adducts is not random, with a clear preference for certain nucleobases and specific atomic positions. The relative proportions of these adducts have been quantified in various studies.

| Adduct Name | Abbreviation | Position of Formation | Relative Proportion in dsDNA | Resulting Mutations |

| 3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide | dGuo-N2-AQO | N2 of Guanine | ~50%[4] | G to A transitions, G to T transversions[4] |

| N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide | dGuo-C8-AQO | C8 of Guanine | ~30%[4] | G to A transitions, G to T transversions[4] |

| 3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide | dAdo-N6-AQO | N6 of Adenine | ~10%[4] | A to G transitions |

Cellular Response to 4-NQO Induced DNA Damage

The formation of 4-NQO DNA adducts triggers a complex cellular response aimed at mitigating the damage and maintaining genomic integrity. This response involves the activation of DNA damage signaling pathways, cell cycle checkpoints, and DNA repair mechanisms.

DNA Damage Signaling

The bulky DNA adducts and oxidative stress generated by 4-NQO activate key signaling pathways involved in the DNA damage response (DDR).

-

ATM/ATR Pathway: The presence of bulky adducts can stall replication forks, leading to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Oxidative stress-induced DNA strand breaks can activate the ATM (Ataxia Telangiectasia Mutated) kinase. These kinases phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53, to initiate cell cycle arrest and apoptosis.[13]

-

Nrf2 Pathway: 4-NQO induces significant oxidative stress, which is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, providing a crucial defense mechanism against 4-NQO-induced cellular damage.[14]

Caption: Signaling pathways activated in response to 4-NQO-induced DNA damage.

DNA Repair Mechanisms

The primary mechanism for repairing bulky 4-NQO DNA adducts is Nucleotide Excision Repair (NER).[5][11][15] The NER pathway recognizes and removes a short stretch of the DNA strand containing the lesion, which is then re-synthesized using the undamaged strand as a template. Studies have shown that cells deficient in NER, such as those from Xeroderma Pigmentosum (XP) patients, are hypersensitive to 4-NQO.[12][15] Interestingly, some level of repair has been observed even in certain NER-deficient cells, suggesting the possible involvement of other repair pathways.[12]

Experimental Protocols for Detecting 4-NQO DNA Adducts

Several highly sensitive methods are employed to detect and quantify 4-NQO DNA adducts in biological samples.

32P-Postlabeling Assay

The 32P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts, including those formed by 4-NQO.[16][17][18]

Methodology:

-

DNA Isolation and Digestion: High molecular weight DNA is isolated from cells or tissues exposed to 4-NQO. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[16]

-

Adduct Enrichment: The bulky, hydrophobic 4-NQO adducts are enriched from the normal nucleotides. This is often achieved by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones, or by butanol extraction.[16]

-

32P-Labeling: The enriched adducts are then radiolabeled at their 5'-hydroxyl group with 32P from [γ-32P]ATP in a reaction catalyzed by T4 polynucleotide kinase.[16][17]

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16][19]

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.[17][20]

Caption: Experimental workflow for the 32P-postlabeling assay.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly specific technique for the identification and quantification of DNA adducts.

Methodology:

-

DNA Isolation and Hydrolysis: DNA is isolated and enzymatically or chemically hydrolyzed to individual nucleosides or nucleobases.

-

Chromatographic Separation: The resulting mixture is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer. The precursor ions corresponding to the specific 4-NQO adducts are selected and fragmented, and the resulting product ions are detected.

-

Quantification: Quantification is typically achieved using stable isotope-labeled internal standards.

Immunoassays

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize 4-NQO-DNA adducts.[21]

Methodology:

-

Antibody Production: Polyclonal or monoclonal antibodies are generated against DNA that has been modified with 4-NQO.[21]

-

Competitive ELISA: In a competitive ELISA, the sample DNA competes with a known amount of 4-NQO-modified DNA for binding to a limited amount of antibody. The amount of adduct in the sample is inversely proportional to the signal generated.[21]

-

Immunohistochemistry: Specific antibodies can also be used for the in situ detection of 4-NQO adducts in tissue sections, providing spatial information about adduct distribution.[22]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which can be a consequence of 4-NQO treatment and the subsequent repair processes.[4][23]

Methodology:

-

Cell Encapsulation: Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: The cells are lysed with detergent and high salt to remove membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline solution to unwind the DNA and then subjected to electrophoresis.

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized by microscopy. Damaged DNA, containing strand breaks, migrates out of the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[23]

Conclusion

The study of 4-NQO DNA adduct formation provides critical insights into the fundamental mechanisms of chemical carcinogenesis. The detailed understanding of its metabolic activation, the specific types of DNA lesions it produces, and the cellular responses it elicits are essential for risk assessment, the development of preventative strategies, and the design of novel anticancer therapies. The experimental protocols outlined in this guide represent the key tools available to researchers in this important field of study.

References

- 1. intjmorphol.com [intjmorphol.com]

- 2. The 4-NQO mouse model: An update on a well-established in vivo model of oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 1-oxide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Caffeine inhibition of the metabolic activation of a carcinogen, this compound-1-oxide, in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | this compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 11. The repair of identified large DNA adducts induced by this compound-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. 4NQO enhances differential activation of DNA repair proteins in HPV positive and HPV negative HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemoprevention of oxidative stress-associated oral carcinogenesis by sulforaphane depends on NRF2 and the isothiocyanate moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 21. Polyclonal Antibodies to DNA Modified with 4‐Nitroquinoline 1‐Oxide: Application for the Detection of 4‐Nitroquinoline 1‐Oxide‐DNA Adducts in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [Immunological detection of carcinogen-DNA adducts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]

The Genotoxicity of 4-Nitroquinoline 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitroquinoline 1-oxide (4-NQO) is a potent mutagen and carcinogen widely utilized as a model compound in genotoxicity and cancer research. Its ability to mimic the biological effects of ultraviolet (UV) radiation has made it an invaluable tool for studying DNA damage and repair mechanisms. This technical guide provides an in-depth overview of the genotoxicity of 4-NQO, detailing its metabolic activation, mechanisms of DNA damage, relevant experimental protocols for its assessment, and the cellular signaling pathways elicited in response to the damage it induces. Quantitative data from key genotoxicity assays are summarized, and logical workflows are visualized to offer a comprehensive resource for professionals in the field.

Introduction

This compound 1-oxide is a quinoline (B57606) derivative that exhibits significant carcinogenic and mutagenic properties.[1] Its genotoxic activity is a cornerstone of its utility in experimental oncology, where it is frequently used to induce tumors in animal models, particularly oral squamous cell carcinoma.[2] The compound's lipophilic nature allows it to readily cross cellular membranes, initiating a cascade of events that ultimately leads to DNA damage. Understanding the intricacies of 4-NQO's genotoxicity is crucial for its application in research and for comprehending the broader mechanisms of chemical carcinogenesis.

Metabolic Activation and Mechanism of DNA Damage

The genotoxicity of 4-NQO is contingent upon its metabolic activation into a reactive electrophile. This process is a critical first step in its mechanism of action.

Metabolic Activation Pathway

4-NQO itself is a pro-carcinogen and requires enzymatic reduction to exert its genotoxic effects. The primary pathway involves a two-step reduction of the nitro group, catalyzed by cellular reductases such as DT-diaphorase.[3][4]

-

Step 1: Reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO). 4-NQO undergoes a four-electron reduction to form the proximate carcinogen, 4-HAQO.[1][5] This metabolite is more reactive than the parent compound.

-

Step 2: Esterification. 4-HAQO is further activated through esterification, often by seryl-tRNA synthetase, to form a highly reactive seryl-ester, 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO).[2][6] This ultimate carcinogen is a potent electrophile that readily reacts with DNA.

Mechanisms of DNA Damage

The activated metabolites of 4-NQO induce a spectrum of DNA lesions, primarily through two mechanisms: the formation of bulky DNA adducts and the generation of reactive oxygen species (ROS).

-

DNA Adduct Formation: The ultimate carcinogen, Ac-4HAQO, covalently binds to DNA, forming stable quinolone monoadducts.[1][5] These adducts primarily form at purine (B94841) bases, with the major adducts being:

-

Oxidative Stress: The metabolic cycling of 4-NQO can generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[5] This leads to oxidative DNA damage, most notably the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a mutagenic lesion that can lead to G:C to T:A transversions.[2][4]

-

Other Lesions: 4-NQO has also been shown to induce single-strand breaks (SSBs), apurinic/apyrimidinic (AP) sites, and DNA-protein crosslinks.[2][6] Furthermore, it can trap topoisomerase I cleavage complexes, leading to irreversible DNA breaks.[5][6]

DNA Damage Response and Repair

Cells have evolved intricate signaling networks to detect and respond to DNA damage. The bulky adducts formed by 4-NQO are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[1][5]

Nucleotide Excision Repair (NER)

NER is a versatile repair mechanism that recognizes and removes a wide range of helix-distorting lesions. The process involves the recognition of the lesion, excision of a short oligonucleotide containing the damage, DNA synthesis to fill the gap, and ligation to restore the integrity of the DNA strand.[8][9][10] Studies have shown that cells deficient in NER, such as those from Xeroderma Pigmentosum patients, are hypersensitive to 4-NQO.[11][12]

DNA Damage Signaling

The presence of 4-NQO-induced DNA damage activates a complex signaling cascade to coordinate DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis. This response is orchestrated by sensor proteins that recognize the DNA lesions, which in turn activate downstream kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases phosphorylate a multitude of substrates, including the tumor suppressor protein p53.

Activation of p53 can lead to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair.[13] If the damage is irreparable, p53 can initiate apoptosis through the intrinsic mitochondrial pathway by modulating the expression of Bcl-2 family proteins.[13][14]

Experimental Assessment of 4-NQO Genotoxicity

A battery of standardized in vitro and in vivo assays is employed to characterize the genotoxic potential of chemical compounds like 4-NQO.

Experimental Workflow

A typical workflow for assessing the genotoxicity of a test compound involves a tiered approach, starting with bacterial mutation assays, followed by in vitro mammalian cell assays for chromosomal and DNA damage, and potentially culminating in in vivo studies.

Key Experimental Protocols and Data

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15][16]

Experimental Protocol:

-

Strain Selection: Utilize appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) with and without metabolic activation (S9 fraction from rat liver).[17]

-

Culture Preparation: Grow bacterial strains overnight in nutrient broth.[18]

-

Exposure: In a test tube, combine the bacterial culture, the test compound (4-NQO) at various concentrations, and, if required, the S9 mix.[19]

-

Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.[18]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[16]

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Quantitative Data Summary:

| S. typhimurium Strain | 4-NQO Concentration | Metabolic Activation (S9) | Result | Reference |

| TA97, TA100, TA102 | Not specified | Not specified | Positive for mutagenicity | [20] |

| TA100 | 2.5 µg/mL | Without | Positive control | [19][21] |

| TA100 | 0.04 µg/mL | Without | Positive control | [17] |

This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) by quantifying the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[22]

Experimental Protocol:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., TK6, CHO-K1) to a desired confluency.[1][23]

-

Treatment: Expose the cells to various concentrations of 4-NQO for a defined period (e.g., 3-24 hours).[1]

-

Cytokinesis Block (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[23]

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa, fluorescent DNA dyes).

-

Scoring: Under a microscope, score the frequency of micronucleated cells, typically in a population of 1000-2000 binucleated cells.

Quantitative Data Summary:

| Cell Line | 4-NQO Concentration (µg/mL) | Exposure Time | Result (Micronucleus Induction) | Reference |

| TK6 | 0.02, 0.03 | 4 hours + 40 hours recovery | Significant increase | [1] |

| L5178Y | Up to 0.05 | 4 hours + 24 hours recovery | Dose-dependent increase | [1] |

| AHH-1, MCL-5 | Up to 0.7 | 4 hours | No significant increase | [1] |

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[24][25] The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Experimental Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the control and 4-NQO-treated cultures.[26]

-

Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.[1]

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[24]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.[24]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.[26]

-

Scoring: Analyze the comet images using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.[27]

Quantitative Data Summary:

| Cell Line | 4-NQO Concentration (µg/mL) | Exposure Time | Result (% Tail DNA) | Reference |

| TK6 | 0.04, 0.06 | 3 hours | Significant increase | [1] |

| TK6 | 0.5 | 2 hours | 74.0% ± 11.1% | [28] |

Conclusion

This compound 1-oxide is a well-characterized genotoxic agent that serves as a valuable positive control and model compound in toxicology and cancer research. Its genotoxicity is mediated through metabolic activation to a reactive species that forms bulky DNA adducts and induces oxidative stress. The cellular response to 4-NQO-induced damage involves complex signaling pathways that orchestrate DNA repair, primarily through the nucleotide excision repair pathway, and determine cell fate through cell cycle arrest or apoptosis. The standardized genotoxicity assays described herein provide a robust framework for detecting and quantifying the DNA-damaging potential of 4-NQO and other chemical entities. This technical guide offers a comprehensive overview of the core principles of 4-NQO genotoxicity, providing researchers and drug development professionals with a foundational understanding of its mechanisms and assessment.

References

- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency | Semantic Scholar [semanticscholar.org]

- 4. This compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 1-oxide - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 9. Nucleotide Excision Repair in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. The repair of identified large DNA adducts induced by this compound-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The repair of identified large DNA adducts induced by this compound-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases α or δ | Semantic Scholar [semanticscholar.org]

- 13. 4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular models of induced DNA premutational damage and mutational pathways for the carcinogen this compound 1-oxide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 17. enamine.net [enamine.net]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. 2.5. Ames MPF™ Test Protocol [bio-protocol.org]

- 20. Mutagenicity of this compound n-oxide after its complexation with copper (II) 2-chlorophenoxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Induction of micronuclei by four cytostatic compounds in human hematopoietic stem cells and human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. users.ox.ac.uk [users.ox.ac.uk]

- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 27. benchchem.com [benchchem.com]

- 28. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]

Early Cellular Changes Induced by 4-Nitroquinoline 1-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroquinoline 1-oxide (4-NQO) is a potent carcinogenic and mutagenic compound widely utilized in cancer research to model the multi-step process of carcinogenesis, particularly oral squamous cell carcinoma.[1][2] Its ability to mimic the effects of UV radiation and tobacco carcinogens makes it an invaluable tool for studying the initial molecular and cellular events that drive malignant transformation.[3][4] This technical guide provides an in-depth overview of the early cellular changes induced by 4-NQO, focusing on its metabolic activation, the induction of DNA damage and oxidative stress, and the subsequent cellular responses. The information is presented to aid researchers in understanding the mechanisms of 4-NQO-induced carcinogenesis and to provide a foundation for the development of novel chemopreventive and therapeutic strategies.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

4-NQO itself is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[5] Intracellularly, 4-NQO is reduced to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[3] This reduction is followed by an acetylation step, forming a highly reactive electrophile that covalently binds to DNA, primarily with guanine (B1146940) and adenine (B156593) residues.[4][5]

The primary DNA adducts formed are:

-

N-(deoxyguanosin-8-yl)-4AQO

-

3-(deoxyguanosin-N2-yl)-4AQO

-

3-(deoxyadenosin-N6-yl)-4AQO[4]

These bulky DNA adducts distort the DNA helix, interfering with DNA replication and transcription, and if not repaired, can lead to mutations, particularly G:C to T:A transversions.[4]

Induction of Oxidative Stress

In addition to direct DNA adduction, 4-NQO is a potent inducer of intracellular oxidative stress.[6][7] The metabolic reduction of its nitro group generates reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[8][9] This surge in ROS can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to various cellular macromolecules.

A key consequence of 4-NQO-induced oxidative stress is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a major marker of oxidative DNA damage.[9][10] The presence of 8-OHdG in DNA can lead to G:C to T:A transversion mutations, further contributing to the mutagenic potential of 4-NQO.[4]

Cellular Responses to 4-NQO-Induced Damage

Cells employ a complex network of signaling pathways to respond to the damage inflicted by 4-NQO. These early responses are critical in determining the ultimate fate of the cell, which can range from successful repair and survival to apoptosis or neoplastic transformation.

DNA Damage Response (DDR)

The bulky DNA adducts and oxidative DNA lesions generated by 4-NQO trigger the DNA Damage Response (DDR) pathway. A key player in the repair of 4-NQO-induced lesions is the Nucleotide Excision Repair (NER) pathway, which is responsible for removing bulky, helix-distorting adducts.[3][11][12] The process involves the recognition of the lesion, excision of the damaged DNA segment, synthesis of a new DNA strand using the undamaged strand as a template, and ligation of the newly synthesized segment.

Furthermore, 4-NQO has been shown to trap topoisomerase I cleavage complexes (Top1cc).[5][13] This leads to the formation of protein-associated DNA single-strand breaks, which are another form of DNA damage that activates the DDR.

Oxidative Stress Response: The NRF2 Pathway

The increased intracellular ROS levels activate the Keap1-Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. Electrophiles and ROS, such as those generated by 4-NQO, modify cysteine residues on Keap1, leading to the dissociation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This induces the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification enzymes.

Impact on Immune Cells

Recent studies have highlighted that the effects of 4-NQO are not limited to epithelial cells. 4-NQO can also induce cell death in immune cells, leading to an early immunosuppressive response during oral carcinogenesis.[4][6][14] This effect is more pronounced in B cells compared to T cells and is associated with increased DNA damage.[4][6][14] This early immunosuppression may create a microenvironment that is permissive for the survival and proliferation of malignantly transformed cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the early cellular effects of 4-NQO.

Table 1: In Vitro Experimental Conditions and DNA Damage

| Cell Line | 4-NQO Concentration | Exposure Time | Endpoint Measured | Result | Reference(s) |

| Normal Human Fibroblasts | 0.01, 0.1, 1.0 µM | 1 hour | 8-OHdG levels | Dose-dependent increase | [9][15] |

| Human Lymphoblastoid TK6 | 0.04, 0.06 µg/ml | 3 hours | DNA damage (Comet assay) | Significant increase in % tail DNA | [13] |

| Human Colon Cancer HCT116 | 3 µmol/L | 1 hour | Single-strand breaks | ~900 rad equivalent SSB | [5] |

| Normal Keratinocytes | 1.3 µM | - | Dysplastic transformation | Induced | [6][16] |

| Normal Keratinocytes | 2.6 µM | - | Malignant transformation | Induced | [6][16] |

| Human Lymphoblastoid TK6 | 0.0009 - 0.02 µg/ml | 24 hours | Gene mutation (HPRT assay) | Dose-dependent increase | [13] |

Table 2: In Vivo Experimental Conditions for Oral Carcinogenesis

| Animal Model | 4-NQO Concentration in Drinking Water | Duration of Treatment | Outcome | Reference(s) |

| Mice | 50 µg/mL and 100 µg/mL | 12 weeks | Hyperplastic, dysplastic, and OSCC lesions | [6][16] |

| Rats | 30.2 ppm (mean) | 20.8 weeks (mean) | Oral carcinogenesis | [17] |

| Mice | 100 µg/ml | 8 weeks | Premalignant lesions | [4][6] |

| Mice | 100 µg/ml | 24 weeks | Oral squamous cell carcinoma | [4][6] |

| Mice | 60 µg/ml | - | Oral tumors in 73.7% of wild-type mice | [18] |

| Mice | 100 µg/ml | 6 weeks | Oral tumors | [18][19] |

Table 3: Changes in Gene and Protein Expression

| Cell/Tissue Type | Treatment Condition | Gene/Protein | Fold Change/Observation | Reference(s) |

| Rat Oral Epithelium (Dysplasia and Carcinoma) | 4NQO-induced carcinogenesis | 15 proteins (including Trx-1) | Upregulated | [2] |

| HSC3 cells | 1 and 3 µmol/L 4NQO (12h) | NQO1 mRNA | No significant activation | [20] |

| HSC3 cells | 1 and 3 µmol/L 4NQO (12h) | GCLC mRNA | No significant activation | [20] |

| Mouse Tongue | 4NQO-induced carcinogenesis | "Tumor Gene Set" | Differentially expressed | [18] |

| Human Esophageal Tissue | 100 µg/ml 4-NQO (4 days) | Oncostatin-M (OSM) | Increased RNA levels | [21] |

Experimental Protocols

Measurement of 8-Hydroxy-2'-deoxyguanosine (8-OHdG)

Method: Immunohistochemistry[9][15]

-

Cell Culture and Treatment: Culture normal human neonatal fibroblasts on coverslips. Treat cells with desired concentrations of 4-NQO (e.g., 0.01, 0.1, 1.0 µM) for 1 hour.

-

Fixation and Permeabilization: Wash cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize with 0.1% Triton X-100 in PBS.

-

RNase and Proteinase K Treatment: Treat cells with RNase A to remove RNA, followed by proteinase K to unmask the DNA epitopes.

-

DNA Denaturation: Denature the DNA using 2N HCl.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody specific for 8-OHdG overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Imaging and Quantification: Mount the coverslips and visualize using a fluorescence microscope. Quantify the fluorescence intensity using image analysis software.

Comet Assay (Single Cell Gel Electrophoresis)

Method: Alkaline Comet Assay[7][13]

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using specialized software.

Detection of Topoisomerase I-DNA Cleavage Complexes (Top1cc)

Method: DNA Cleavage Assay[1][3][11][12]

-

Substrate Preparation: Prepare a uniquely 3'-radiolabeled DNA substrate.

-

Reaction Setup: Incubate the radiolabeled DNA substrate with purified human topoisomerase I in a reaction buffer in the presence or absence of 4-NQO at various concentrations.

-

Reaction Termination: Stop the reaction by adding SDS.

-

Denaturing Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Autoradiography: Expose the gel to an X-ray film to visualize the radiolabeled DNA fragments. The presence of smaller DNA fragments in the presence of 4-NQO indicates the stabilization of Top1cc.

Conclusion

The early cellular changes induced by 4-NQO are a complex interplay of metabolic activation, direct and indirect DNA damage, and the activation of intricate cellular response pathways. Understanding these initial events is paramount for elucidating the mechanisms of chemical carcinogenesis and for identifying potential targets for intervention. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, cancer biology, and drug development, facilitating further investigation into the multifaceted effects of this important model carcinogen.

References

- 1. Dynamic changes in the gene expression profile during rat oral carcinogenesis induced by this compound 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 7. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigating the safety of photobiomodulation in oral carcinogenesis: insights into cell proliferation, invasion, and apoptosis via the 4NQO model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Elimination of NRF2-Activated Cells by Competition With Neighboring Cells in the Esophageal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transformation of oral keratinocytes in vitro by this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Proteomic Analysis of Non-Tobacco Associated Oral Squamous Cell Carcinoma Reveals Deregulation of Cytoskeletal and Apoptotic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The dynamics of gene expression changes in a mouse model of oral tumorigenesis may help refine prevention and treatment strategies in patients with oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oral Carcinogenesis Induced by this compound 1-Oxide in Lecithin:retinol Acyltransferase Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

4-Nitroquinoline: A Comprehensive Technical Guide on its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroquinoline and its N-oxide derivative, this compound 1-oxide (4-NQO), are quinoline (B57606) derivatives that have garnered significant attention in cancer research.[1] While both are of interest, 4-NQO is a potent carcinogenic and mutagenic compound widely used as a model carcinogen in experimental studies to induce tumors, particularly oral squamous cell carcinoma, in animal models.[2][3] Its ability to mimic the biological effects of ultraviolet radiation and induce DNA lesions makes it an invaluable tool for studying carcinogenesis, DNA repair mechanisms, and the efficacy of potential chemotherapeutic agents.[1][4] This technical guide provides an in-depth overview of the chemical properties and synthesis of this compound and its biologically more active N-oxide derivative.

Chemical and Physical Properties

The physicochemical properties of this compound and this compound 1-oxide are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | - | [5] |

| CAS Number | 3741-15-9 | [5] |

| Molecular Formula | C₉H₆N₂O₂ | [5] |

| Molecular Weight | 174.16 g/mol | [5] |

| Appearance | - | |

| Melting Point | - | |

| Boiling Point | - | |

| Solubility | - |

Table 2: Physicochemical Properties of this compound 1-oxide

| Property | Value | Reference(s) |

| IUPAC Name | 4-nitro-1-oxidoquinolin-1-ium | [6] |

| Synonyms | 4-NQO, 4Nqo, NQO, NQNO | [1] |

| CAS Number | 56-57-5 | [6] |

| Molecular Formula | C₉H₆N₂O₃ | [6] |

| Molecular Weight | 190.16 g/mol | [6] |

| Appearance | Yellow to brown crystals or powder | [1][7] |

| Melting Point | 154-156 °C | |

| Boiling Point | 387.6 ± 34.0 °C at 760 mmHg | |

| Solubility in water | Slightly soluble/immiscible | [1][7] |

| Solubility in other solvents | Soluble in acetone (B3395972) and DMSO | [3][8] |

| Stability | Stable, but hygroscopic and light-sensitive |

Synthesis of this compound 1-oxide

The synthesis of this compound 1-oxide (4-NQO) is a two-step process that begins with the oxidation of quinoline to form quinoline N-oxide, followed by the nitration of the N-oxide.

Experimental Protocol: Synthesis of this compound 1-oxide

Step 1: Synthesis of Quinoline N-oxide

A general method for the N-oxidation of quinoline involves its reaction with a peroxy acid, such as peracetic acid or hydrogen peroxide in acetic acid.

-

Procedure Outline: Quinoline is mixed with hydrogen peroxide in the presence of acetic acid. The mixture is heated to approximately 70°C.[9] Upon completion of the reaction, the resulting solid, quinoline N-oxide, is separated.

Step 2: Nitration of Quinoline N-oxide

The second step involves the nitration of the synthesized quinoline N-oxide to introduce a nitro group at the C-4 position.

-

Procedure Outline: The separated quinoline N-oxide is treated with a nitrating agent, typically a mixture of potassium nitrate (B79036) and sulfuric acid, at room temperature.[9] This reaction selectively introduces the nitro group at the 4-position of the quinoline ring, yielding this compound 1-oxide.

Biological Activity and Mechanism of Action

This compound 1-oxide is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects.[10] The primary mechanism involves the reduction of the nitro group to form the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1]